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molecular formula C7H6ClNO3 B020466 2-(Chloromethyl)-4-nitrophenol CAS No. 2973-19-5

2-(Chloromethyl)-4-nitrophenol

Cat. No. B020466
M. Wt: 187.58 g/mol
InChI Key: PJNPZIYGODMAQE-UHFFFAOYSA-N
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Patent
US06855833B2

Procedure details

A 5-necked flask equipped with mechanical overhead stirrer, gas inlet tube, reflux condenser and a thermometer was charged with 4-nitrophenol (100 g, 0.72 mol). Concentrated HCl 932%, 1.3 L), conc. H2SO4 (98%, 10 mL) and formaldehyde dimethylacetal (152.4 g, 2 moles) were added and the mixture was heated to 70° C. Gaseous HCl was bubbled through the mixture for 4 hours. During this time a thick white precipitate formed. The suspension was cooled to 0° C., the precipitate was isolated by vacuum filtration and the yellow powder was dried over night under vacuum to give 108.76 g of slightly impure 2-chloromethyl-4-nitrophenol (about 76% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
reactant
Reaction Step Two
Quantity
152.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:11].COC[O:15][CH3:16]>OS(O)(=O)=O>[Cl:11][CH2:7][C:8]1[CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:16]=1[OH:15]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Step Two
Name
Quantity
1.3 L
Type
reactant
Smiles
Cl
Name
Quantity
152.4 g
Type
reactant
Smiles
COCOC
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-necked flask equipped with mechanical overhead stirrer, gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
Gaseous HCl was bubbled through the mixture for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
During this time a thick white precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
the yellow powder was dried over night under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C=CC(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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